molecular formula C10H18ClNO2 B13502727 Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B13502727
M. Wt: 219.71 g/mol
InChI Key: WBZXTVNWKZCGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminobicyclo[222]octane-2-carboxylate hydrochloride is a chemical compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of bicyclo[2.2.2]octane-2-carboxylic acid followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Uniqueness

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and bicyclic structure. This gives it distinct chemical and physical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H

InChI Key

WBZXTVNWKZCGQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.